An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-tert-butyl-1,3-thiazole-2-carbaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-tert-butyl-1,3-thiazole-2-carbaldehyde
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4-tert-butyl-1,3-thiazole-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the theoretical and practical aspects of NMR characterization for this molecule. We will delve into the predicted chemical shifts, the underlying principles governing these values, a standardized experimental protocol for data acquisition, and a thorough interpretation of the spectral data.
Introduction: The Significance of 4-tert-butyl-1,3-thiazole-2-carbaldehyde
The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, found in a variety of biologically active compounds.[1][2][3] The introduction of a tert-butyl group at the 4-position and a carbaldehyde group at the 2-position creates a molecule with distinct electronic and steric properties that are crucial for its interaction with biological targets. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of such organic compounds in solution. This guide will provide the foundational knowledge for interpreting the NMR spectra of 4-tert-butyl-1,3-thiazole-2-carbaldehyde, a key step in its synthesis, characterization, and application in drug discovery and materials science.
Predicted NMR Spectral Data
While a publicly available experimental spectrum for 4-tert-butyl-1,3-thiazole-2-carbaldehyde is not readily found in databases such as the Spectral Database for Organic Compounds (SDBS)[4][5][6][7][8], we can predict the chemical shifts with high accuracy based on established NMR principles and data from analogous structures.
Predicted ¹H NMR Chemical Shifts
The predicted ¹H NMR chemical shifts are summarized in the table below. These predictions are based on the analysis of substituent effects on the thiazole ring and typical chemical shift ranges for the functional groups present.[9]
| Proton (H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | 1H |
| Thiazole-H5 | 7.9 - 8.2 | Singlet (s) | 1H |
| tert-Butyl-H | 1.3 - 1.5 | Singlet (s) | 9H |
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts are presented in the following table. These values are estimated based on the characteristic chemical shift regions for carbons in heterocyclic systems, aldehydes, and alkyl groups.[10][11]
| Carbon (C) | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (C=O) | 182 - 186 |
| Thiazole C2 | 165 - 170 |
| Thiazole C4 | 160 - 165 |
| Thiazole C5 | 125 - 130 |
| tert-Butyl (quaternary C) | 35 - 40 |
| tert-Butyl (CH₃) | 30 - 33 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 4-tert-butyl-1,3-thiazole-2-carbaldehyde, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified 4-tert-butyl-1,3-thiazole-2-carbaldehyde.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution and lineshape, using the deuterium lock signal of CDCl₃.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Spectral width: 16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Spectral width: 240 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase correct the spectra manually.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H spectrum.
-
Analysis and Interpretation of NMR Spectra
A thorough understanding of the electronic and steric environment of each nucleus is essential for the accurate assignment of chemical shifts.
Molecular Structure and Atom Numbering
The following diagram illustrates the structure of 4-tert-butyl-1,3-thiazole-2-carbaldehyde with the IUPAC numbering convention used for NMR signal assignment.
Caption: Influence of electronic effects on ¹³C NMR chemical shifts.
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Aldehyde Carbon (C=O): The carbonyl carbon of the aldehyde is the most downfield signal in the spectrum (182 - 186 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. [10]
-
Thiazole Carbons (C2, C4, C5):
-
C2: This carbon is bonded to the electronegative nitrogen and sulfur atoms, and is also directly attached to the electron-withdrawing aldehyde group. This results in significant deshielding, placing its resonance at a very downfield position (165 - 170 ppm).
-
C4: This carbon is attached to the electron-donating tert-butyl group, which provides a slight shielding effect. However, it is also part of the heterocyclic ring and bonded to the electronegative sulfur atom, resulting in a downfield chemical shift (160 - 165 ppm).
-
C5: This carbon is adjacent to the nitrogen atom and is influenced by the electron-withdrawing effect of the aldehyde group through the ring system. Its chemical shift is expected in the aromatic region (125 - 130 ppm).
-
-
tert-Butyl Carbons (C(CH₃)₃):
-
Quaternary Carbon: The quaternary carbon of the tert-butyl group will have a chemical shift in the range of 35 - 40 ppm.
-
Methyl Carbons: The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal in the upfield region of the spectrum (30 - 33 ppm).
-
Conclusion
This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral characteristics of 4-tert-butyl-1,3-thiazole-2-carbaldehyde. By combining theoretical predictions with established experimental protocols and a detailed analysis of substituent effects, researchers and scientists are well-equipped to acquire, interpret, and validate the NMR data for this important heterocyclic compound. The principles and methodologies outlined herein are fundamental to the structural characterization of novel organic molecules in the ongoing quest for new therapeutic agents and advanced materials.
References
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] [4][7]2. Introduction to the Spectral Data Base (SDBS). AIST. [Link] [5]3. Bioregistry. Spectral Database for Organic Compounds ID. [Link] [6]4. re3data.org. Spectral Database for Organic Compounds. [Link] [8]5. Sharma, V.P. (2004). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1470-1474. [Link] [12]6. Pawar, S. et al. (2018). Thiazole substituted [4][5][6]Triazole: Synthesis and antimicrobial evaluation. K.T.H.M. College E-Repository. [Link] [1]7. Mishchenko, M. et al. (2023). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molecules, 28(5), 2187. [Link] [2]8. Al-Romaigh, F.A. et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5463. [Link] [13]9. Patel, N.B. et al. (2012). Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimide. Der Pharma Chemica, 4(5), 1957-1964. [Link] [14]10. Al-Amiery, A.A. et al. (2015). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 718-725. [https://www.rjpbcs.com/pdf/2015_6(2)/.[15]pdf]([Link]15]pdf) [3]11. Li, Y. et al. (2016). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Supporting Information. [Link] [16]12. Gable, K. (2022). ¹³C NMR Chemical Shifts. Oregon State University. [Link] [10]13. Reddit. (2025). How many 13 c nmr signals?. r/OrganicChemistry. [Link] [17]14. Marcelo, F. et al. (2012). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Magnetic Resonance, 223, 143-151. [Link] [18]15. Reich, H.J. (2021). NMR Spectroscopy: ¹³C NMR Chemical Shifts. University of Wisconsin. [Link]
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Moser, A. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs. [Link] [19]17. Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link] [11]18. Michigan State University Department of Chemistry. Proton NMR Table. [Link] [9]19. Nguyen, T.H. et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 14, 2843-2858. [Link]
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